![molecular formula C8H15NO B13469323 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring structure with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the iodocyclization reaction using continuous flow reactors to ensure consistent quality and yield. The use of photochemistry, specifically [2 + 2] cycloaddition, has also been explored to access new building blocks, which can be further derivatized .
Analyse Chemischer Reaktionen
Types of Reactions
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and drugs.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclohexane ring structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This substitution can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other applications.
Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-2-8-3-7(4-8,5-9)6-10-8/h2-6,9H2,1H3 |
InChI-Schlüssel |
MUHPDKXJTCAVDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CC(C1)(CO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


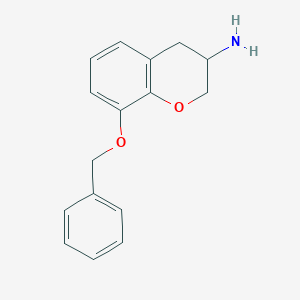
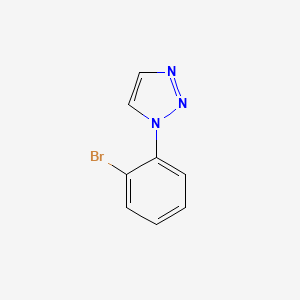
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
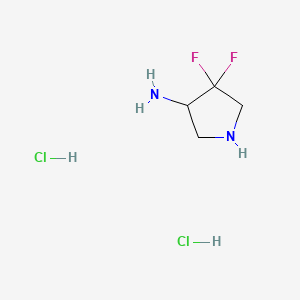

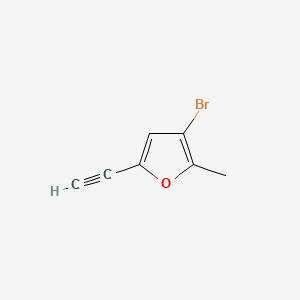
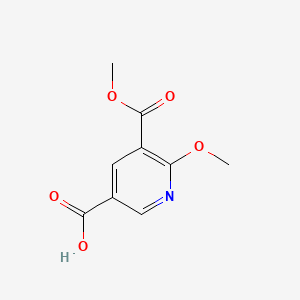
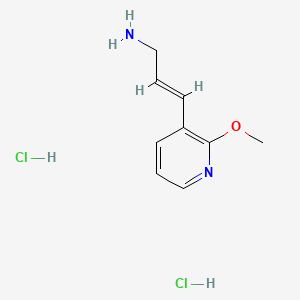
amine hydrochloride](/img/structure/B13469309.png)


